molecular formula C23H20N2O4 B11558762 methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11558762
M. Wt: 388.4 g/mol
InChI Key: XLMNJYKVIKXVDL-BUVRLJJBSA-N
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Description

Methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a hydrazinylidene moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate typically involves a multi-step process:

    Formation of the Benzyloxyphenyl Carbonyl Intermediate: This step involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then subjected to a condensation reaction with methyl 4-formylbenzoate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to design drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group and hydrazinylidene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylbenzoate: A simpler analog used in similar synthetic applications.

    4-Benzyloxybenzaldehyde: Shares the benzyloxyphenyl structure but lacks the hydrazinylidene moiety.

    Hydrazones: A class of compounds with similar hydrazinylidene structures but different substituents.

Uniqueness

Methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate stands out due to its combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various scientific fields.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C23H20N2O4/c1-28-23(27)20-9-7-17(8-10-20)15-24-25-22(26)19-11-13-21(14-12-19)29-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,25,26)/b24-15+

InChI Key

XLMNJYKVIKXVDL-BUVRLJJBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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